molecular formula C21H17NO B1344586 (2E)-1-(4-Aminophenyl)-3-biphenyl-4-YL-prop-2-EN-1-one CAS No. 899588-25-1

(2E)-1-(4-Aminophenyl)-3-biphenyl-4-YL-prop-2-EN-1-one

Cat. No.: B1344586
CAS No.: 899588-25-1
M. Wt: 299.4 g/mol
InChI Key: XYOWXAVBJRMQHW-OVCLIPMQSA-N
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Description

(2E)-1-(4-Aminophenyl)-3-biphenyl-4-YL-prop-2-EN-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Aminophenyl)-3-biphenyl-4-YL-prop-2-EN-1-one typically involves a base-catalyzed Claisen-Schmidt condensation reaction. This reaction is carried out between 4-aminobenzaldehyde and 4-biphenylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired chalcone product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, choice of solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-Aminophenyl)-3-biphenyl-4-YL-prop-2-EN-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone to dihydrochalcones or other reduced forms.

    Substitution: The amino group on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrochalcones and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2E)-1-(4-Aminophenyl)-3-biphenyl-4-YL-prop-2-EN-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(4-Aminophenyl)-3-biphenyl-4-YL-prop-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(4-Aminophenyl)-3-phenylprop-2-EN-1-one: Similar structure but lacks the biphenyl moiety.

    (2E)-1-(4-Hydroxyphenyl)-3-biphenyl-4-YL-prop-2-EN-1-one: Similar structure but has a hydroxy group instead of an amino group.

    (2E)-1-(4-Methoxyphenyl)-3-biphenyl-4-YL-prop-2-EN-1-one: Similar structure but has a methoxy group instead of an amino group.

Uniqueness

The presence of both the amino group and the biphenyl moiety in (2E)-1-(4-Aminophenyl)-3-biphenyl-4-YL-prop-2-EN-1-one distinguishes it from other similar compounds

Properties

IUPAC Name

(E)-1-(4-aminophenyl)-3-(4-phenylphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO/c22-20-13-11-19(12-14-20)21(23)15-8-16-6-9-18(10-7-16)17-4-2-1-3-5-17/h1-15H,22H2/b15-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOWXAVBJRMQHW-OVCLIPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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